15-LOX-1 inhibitor 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9c(i472) is an inhibitor of 15-lipoxygenase-1 (15-LO-1; IC50 = 0.19 µM). It decreases LPS- and IFN-γ-induced NF-ĸB activity in RAW-Blue™ cells when used at concentrations of 0.2, 1, and 5 µM. 9c(i472) reduces LPS- and IFN-γ-induced increases in Nos2 expression and lipid peroxidation in RAW 264.7 cells when used at a concentration of 5 µM.

Wirkmechanismus

Target of Action

The primary target of the compound “15-LOX-1 inhibitor 1” is the enzyme 15-Lipoxygenase-1 (15-LOX-1) . This enzyme reacts with polyunsaturated fatty acids and produces metabolites implicated in many important human diseases, such as cancer .

Mode of Action

The compound acts by inhibiting the enzymatic activity of 15-LOX-1 . It prevents the enzyme from metabolizing polyunsaturated fatty acids, thereby altering the production of different metabolites .

Biochemical Pathways

The inhibition of 15-LOX-1 affects the metabolic pathway of polyunsaturated fatty acids. Normally, 15-LOX-1 metabolizes linoleic acid to 13-S-hydroxyoctadecadienoic acid (13-S-HODE), which induces apoptosis . By inhibiting 15-LOX-1, the production of 13-S-HODE is reduced, which can impact the progression of diseases like cancer .

Pharmacokinetics

The compound’s ability to inhibit 15-lox-1 and prevent the internalization of oxldl suggests it may have good bioavailability .

Result of Action

The inhibition of 15-LOX-1 by the compound leads to a decrease in the production of 13-S-HODE . This can result in reduced apoptosis, which may alter the progression of diseases like cancer .

Action Environment

The action of “this compound” can be influenced by various environmental factors. For instance, lifestyle factors such as diet can affect the levels of polyunsaturated fatty acids, which are the substrates for 15-LOX-1

Biochemische Analyse

Biochemical Properties

15-LOX-1 inhibitor 1 interacts with the enzyme 15-LOX-1, which metabolizes polyunsaturated fatty acids . The inhibitor prevents the enzyme from transforming into potentially inactive conformations . It restrains the motions of residues around the substrate binding site and reduces the flexibility of 15-LOX-1 .

Cellular Effects

This compound has been shown to protect macrophages from lipopolysaccharide-induced cytotoxicity . It inhibits NO formation and lipid peroxidation . The inhibitor has also been found to have anticancer activities, particularly against HT29 and PC3 cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves preventing 15-LOX-1 from transforming into potentially inactive conformations . The inhibitor molecule restrains the motions of residues around the substrate binding site and reduces the flexibility of 15-LOX-1 . This results in the inhibition of the enzyme’s activity and a decrease in the turnover number .

Temporal Effects in Laboratory Settings

It has been observed that certain NSAIDs can progressively increase 15-LOX-1 protein expression in RKO cells over 24, 48, and 72 hours .

Dosage Effects in Animal Models

It has been observed that LOX-1 inhibition significantly prevents metastasis formation in injected mice .

Metabolic Pathways

This compound is involved in the metabolism of unsaturated fatty acids. The enzyme 15-LOX-1, which the inhibitor targets, reacts with polyunsaturated fatty acids and produces metabolites . These metabolites are implicated in many important human diseases, such as cancer .

Transport and Distribution

It has been observed that certain NSAIDs can increase 15-LOX enzymatic activity in normal leukocytes .

Subcellular Localization

It has been observed that 15-LOX-1, the target of the inhibitor, is expressed both in the cytoplasm and in the nucleus . This suggests that the inhibitor may also be present in these locations.

Eigenschaften

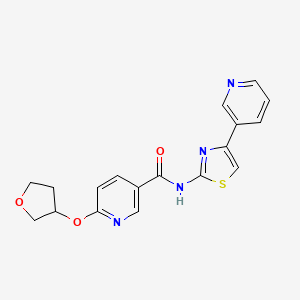

IUPAC Name |

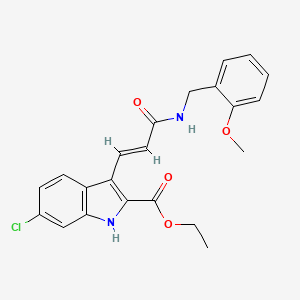

ethyl 6-chloro-3-[(E)-3-[(2-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O4/c1-3-29-22(27)21-17(16-9-8-15(23)12-18(16)25-21)10-11-20(26)24-13-14-6-4-5-7-19(14)28-2/h4-12,25H,3,13H2,1-2H3,(H,24,26)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMZRDPEXXAZRV-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C=CC(=O)NCC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)/C=C/C(=O)NCC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2H-1,3-benzodioxol-5-yl)-3-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}urea](/img/structure/B2770161.png)

![N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2770164.png)

![1-(3,9-Dioxa-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one](/img/structure/B2770166.png)

![4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide](/img/structure/B2770170.png)

![7-(2-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2770173.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2770174.png)

![2-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2770179.png)

![(5-fluorobenzo[b]thiophen-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2770180.png)